molecular formula C16H14O2 B14008655 1-(2,4-Dimethylphenyl)-2-phenylethane-1,2-dione CAS No. 59411-16-4

1-(2,4-Dimethylphenyl)-2-phenylethane-1,2-dione

Cat. No.: B14008655
CAS No.: 59411-16-4
M. Wt: 238.28 g/mol
InChI Key: NDGZJWZVEXFYMT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-phenylethane-1,2-dione is an organic compound with the molecular formula C16H14O2 It is a diketone, meaning it contains two ketone groups

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-2-phenylethane-1,2-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4-dimethylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the diketone can yield the corresponding alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups onto the aromatic rings.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically results in carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-phenylethane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)-2-phenylethane-1,2-dione exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, its derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-2-phenylethane-1,2-dione can be compared with other diketones and aromatic compounds. Similar compounds include:

    Acetophenone: A simpler ketone with a single aromatic ring.

    Benzil: A diketone with two phenyl groups.

    2,4-Dimethylacetophenone: A related compound with a similar structure but lacking the second ketone group.

Properties

CAS No.

59411-16-4

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C16H14O2/c1-11-8-9-14(12(2)10-11)16(18)15(17)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

NDGZJWZVEXFYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)C

Origin of Product

United States

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